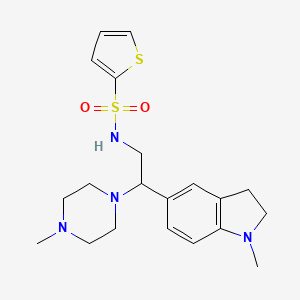

![molecular formula C13H12BrNO B2817735 4-[(4-Bromophenoxy)methyl]aniline CAS No. 885524-89-0](/img/structure/B2817735.png)

4-[(4-Bromophenoxy)methyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

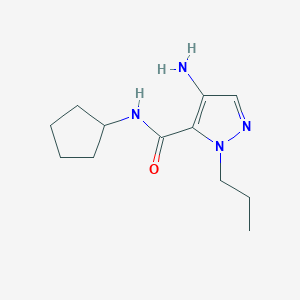

“4-[(4-Bromophenoxy)methyl]aniline” is a chemical compound with the molecular formula C13H12BrNO and a molecular weight of 278.14 . It is used for proteomics research .

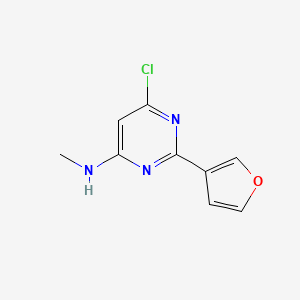

Molecular Structure Analysis

The molecular structure of “4-[(4-Bromophenoxy)methyl]aniline” consists of a bromophenoxy group attached to a methyl group, which is further attached to an aniline group . This structure contributes to its unique chemical properties.Physical And Chemical Properties Analysis

“4-[(4-Bromophenoxy)methyl]aniline” is a solid at room temperature . It has a melting point of 104-108 °C . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis of Bromobenzene Derivatives

Research by Weller and Hanzlik (1988) demonstrates the utility of bromoanilines in the synthesis of bromobenzene derivatives, highlighting a method that could potentially apply to 4-[(4-Bromophenoxy)methyl]aniline. This method involves selective monobromination of anilines and subsequent reactions to produce various brominated compounds, which are crucial in pharmaceuticals, agrochemicals, and material science (Weller & Hanzlik, 1988).

Development of Sensors

Jin and Yan (2021) describe the creation of a bi-functionalized luminescent metal-organic framework for detecting 4-Aminophenol, a biomarker for aniline exposure. This research underlines the importance of aniline derivatives in developing sensitive and selective sensors for environmental and health monitoring (Jin & Yan, 2021).

Electropolymerization for Electrochromic Materials

Li et al. (2017) explore the synthesis of novel electrochromic materials using aniline derivatives. The study showcases the electropolymerization of nitrotriphenylamine units with thiophene derivatives, resulting in materials with promising applications in electrochromic devices. This suggests that similar aniline compounds, like 4-[(4-Bromophenoxy)methyl]aniline, could be valuable in the fabrication of advanced electrochromic systems (Li et al., 2017).

Metal Complexes for Magnetic and Thermal Studies

Osowole's (2011) study on the synthesis of metal(II) thiophenyl Schiff base complexes reveals the potential of aniline derivatives in forming complexes with diverse metals. These complexes have significant implications for magnetic and thermal analysis, suggesting that 4-[(4-Bromophenoxy)methyl]aniline could similarly participate in forming novel complexes with unique properties (Osowole, 2011).

Pollution Monitoring and Remediation

Razee and Masujima (2002) focus on the uptake of aniline derivatives by modified zeolites for environmental monitoring. Their work underscores the importance of such compounds in assessing and mitigating pollution, indicating that derivatives of 4-[(4-Bromophenoxy)methyl]aniline could be explored for environmental cleanup applications (Razee & Masujima, 2002).

Safety and Hazards

“4-[(4-Bromophenoxy)methyl]aniline” is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed and may cause an allergic skin reaction . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Propriétés

IUPAC Name |

4-[(4-bromophenoxy)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOYHNFVIWDOSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2817654.png)

![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2817658.png)

![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2817666.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2817668.png)